molecular formula C8H7BrN2 B1381996 3-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1514303-65-1

3-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No. B1381996
M. Wt: 211.06 g/mol
InChI Key: WVRZICKHSORBHY-UHFFFAOYSA-N
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Description

3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a compound with the CAS Number: 1514303-65-1 . It has a molecular weight of 211.06 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a solid compound .

Scientific Research Applications

Electrophilic Substitution and Alkylation

Research by Brown and McGeary (1994) demonstrated the potential of related compounds to 3-Bromo-7-methylpyrazolo[1,5-a]pyridine, such as 2-Methylpyrazolo[1,5-a]pyridin-5-ol, in N-alkylation and electrophilic substitution reactions. These reactions exhibit a preference for 3-substitution and 3,4-disubstitution, indicating the chemical reactivity and potential application in synthetic chemistry (Brown & McGeary, 1994).

Tautomerism and Reactivity Studies

Ochi, Miyasaka, Kanada, and Arakawa (1976) investigated 2-Hydroxypyrazolo[1,5-a]pyridine, closely related to 3-Bromo-7-methylpyrazolo[1,5-a]pyridine, revealing its reactivity in undergoing nitrosation, nitration, and bromination at specific positions. This study highlights the compound's reactivity and potential as a versatile intermediate in organic synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Nucleophilic Substitution Reactions

Abarca et al. (1988) explored the nucleophilic substitution of brominated triazolopyridines, which are structurally similar to 3-Bromo-7-methylpyrazolo[1,5-a]pyridine. This research underscores the compound's potential in forming various substituted derivatives, crucial for medicinal chemistry and drug design (Abarca et al., 1988).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Abdelriheem, Zaki, and Abdelhamid (2017) highlighted the synthesis of pyrazolo[1,5-a]pyrimidines, which are analogues of the compound . Such pyrimidines have drawn interest for their antitrypanosomal activity, demonstrating the potential biomedical applications of similar compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).

Development of Organic Luminescent Materials

Hsiao et al. (2022) conducted a study on the synthesis of bipyrazolo[1,5-a]pyridines through palladium-catalyzed cross-dehydrogenative coupling. The research opens avenues for using similar compounds in creating organic luminescent materials, which could have applications in electronics and photonics (Hsiao et al., 2022).

Future Directions

While specific future directions for 3-Bromo-7-methylpyrazolo[1,5-a]pyridine were not found, the synthetic transformations involving pyrazolo[1,5-a]pyrimidine motifs still represent a research priority . This includes the process efficiency, environmental impact, and the study of its multiple applications .

properties

IUPAC Name

3-bromo-7-methylpyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-8-7(9)5-10-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRZICKHSORBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methylpyrazolo[1,5-a]pyridine

CAS RN

1514303-65-1
Record name 3-bromo-7-methylpyrazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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